molecular formula C19H17FN2O4S B2793733 N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide CAS No. 924829-17-4

N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B2793733
CAS No.: 924829-17-4
M. Wt: 388.41
InChI Key: GFPNHNIXCQWEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is a synthetic compound designed for chemical biology and pharmaceutical research. It features a thiazolidine-2,4-dione core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This structure is of significant interest in antibacterial research, as closely related thiazolidine-2,4-dione derivatives have demonstrated potent activity against Gram-positive bacterial strains, with some compounds showing efficacy superior to established antibiotics like oxacillin . The mechanism of action for this class of compounds is an active area of investigation, with research suggesting that the presence of specific substituents, such as the 4-fluorophenyl group on the thiazolidine nitrogen, can be favorable for biological activity . Beyond infectious disease, the thiazolidine-2,4-dione moiety is also extensively studied for its potential in anticancer research, making this compound a valuable chemical tool for probing multiple disease pathways . This product is provided for research purposes to support the development of novel therapeutic agents and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-2-26-15-9-5-13(6-10-15)21-17(23)11-16-18(24)22(19(25)27-16)14-7-3-12(20)4-8-14/h3-10,16H,2,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPNHNIXCQWEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is a synthetic compound that belongs to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H17FN2O4SC_{19}H_{17}FN_{2}O_{4}S with a molecular weight of 388.4 g/mol. The compound features a thiazolidinone ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through intrinsic and extrinsic pathways. For example, a study demonstrated that thiazolidinone derivatives inhibited the proliferation of MCF-7 breast cancer cells by downregulating key signaling pathways such as AKT and mTOR .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-71.27Apoptosis via AKT/mTOR inhibition
Compound BA5491.31Induction of apoptosis

Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi:

  • Antibacterial Activity : A series of thiazolidinone derivatives demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of thiazolidinones has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Research Findings : Thiazolidinone derivatives showed significant reduction in inflammation markers in animal models of arthritis .

Case Studies

A recent case study explored the effects of a thiazolidinone derivative on diabetic rats, highlighting its ability to reduce blood glucose levels and improve insulin sensitivity. The study concluded that these compounds could serve as potential therapeutic agents for managing diabetes-related complications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide. Research has shown that derivatives of thiazolidine compounds exhibit significant activity against various bacterial strains and fungi. For instance:

  • In Vitro Studies: Compounds derived from similar structures have been tested against Gram-positive and Gram-negative bacteria as well as fungal species using methods such as the turbidimetric method. Results indicated promising antimicrobial activity against pathogens resistant to conventional antibiotics .
  • Mechanism of Action: Molecular docking studies revealed that these compounds interact effectively with bacterial enzymes, suggesting a mechanism that could inhibit bacterial growth and replication .

Anticancer Activity

The anticancer potential of this compound has also been a focal point of research:

  • Cell Line Studies: Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay demonstrated that certain derivatives exhibited high percent growth inhibition (PGI) rates .
  • Structure Activity Relationship (SAR): Detailed SAR studies have been conducted to optimize the efficacy of these compounds against cancer cells. Modifications in the structure have led to enhanced activity, indicating that specific functional groups play critical roles in their anticancer properties .

Molecular Modeling and Drug Design

The compound's structure allows for extensive molecular modeling applications:

  • Molecular Docking: Advanced computational techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding how modifications can lead to improved therapeutic profiles .
  • ADME Properties: Studies focusing on Absorption, Distribution, Metabolism, and Excretion (ADME) have been conducted to evaluate the pharmacokinetic properties of this compound. Understanding these parameters is crucial for developing effective drugs with optimal bioavailability .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains; effective against drug-resistant pathogens .
Study BAnticancer EfficacyShowed high PGI against MCF7 cell lines; structural modifications increased potency .
Study CMolecular DockingIdentified key interactions with target proteins; suggested pathways for further drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s design shares key features with several bioactive thiazolidinone-acetamide derivatives:

  • N-(4-fluorophenyl)-2,4-dioxo-5-[(E)-3-phenylallylidene]acetamide (): Incorporates a conjugated allylidene group at position 5 of the thiazolidinone ring.
  • N-(4-methoxyphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)acetamide (): Replaces the ethoxy group with methoxy and introduces a phenylimino substituent.
  • 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (): Lacks the thiazolidinone core but retains ethoxyphenyl and fluorophenyl motifs. Its logP of 2.74 indicates moderate lipophilicity, comparable to thiazolidinone derivatives, suggesting similar membrane permeability .

Anticancer Activity

Thiazolidinone-acetamide derivatives exhibit potent cytotoxicity against cancer cell lines, with substituents critically influencing potency:

  • 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide (): Demonstrates IC₅₀ values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), attributed to the electron-withdrawing trimethoxyphenyl group enhancing DNA intercalation .
  • Compound 18 (): Features a chlorobenzoyl hydrazinylidene group, achieving IC₅₀ values lower than Alegaon’s derivatives, likely due to improved hydrogen bonding with kinase active sites .
    The target compound’s 4-ethoxyphenyl group may confer similar electron-donating effects, but its tautomerism could reduce binding specificity compared to rigid analogues.

Antioxidant and Anti-inflammatory Activities

  • 4k and 4l (): Exhibit dual antioxidant (DPPH radical scavenging, lipid peroxide inhibition) and anti-inflammatory activity. The ortho-methoxyphenyl substituent in 4k enhances radical stabilization, while the benzothiazole ring in 4l improves membrane interaction .
  • 3g and 3j (): Show α-glucosidase inhibition (63% and 58%, respectively), linked to meta-chloro and ortho-fluoro substituents that optimize steric and electronic interactions with the enzyme’s catalytic site .
    The target compound’s 4-fluorophenyl group may mimic these effects, but the absence of direct data limits conclusive comparison.

Physicochemical Properties

  • logP and Solubility: Derivatives like 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (logP 2.74) and compound 18 (logP ~3.0) exhibit moderate lipophilicity, aligning with the thiazolidinone core’s polarity. The target compound’s ethoxy group may slightly increase hydrophilicity compared to methoxy or alkyl substituents .

Q & A

Q. Q1. What are the validated synthetic routes for N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

Thiazolidinone ring formation : Condensation of 4-fluorophenyl isothiocyanate with a malonate ester under alkaline conditions.

Acetamide coupling : Reaction of the thiazolidinone intermediate with 4-ethoxyphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .

Optimization factors :

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may degrade thermally sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in acylation steps .
  • Catalysts : Sodium hydroxide or potassium carbonate facilitates deprotonation in nucleophilic substitutions .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR :
    • ¹H NMR : Key signals include the ethoxyphenyl aromatic protons (δ 6.8–7.2 ppm), fluorophenyl protons (δ 7.3–7.6 ppm), and thiazolidinone NH (δ 10.2–10.5 ppm) .
    • ¹³C NMR : Carbonyl groups (C=O) resonate at δ 165–175 ppm, while the thiazolidinone sulfur-linked carbons appear at δ 45–55 ppm .
  • IR Spectroscopy : Strong absorptions at ~1735 cm⁻¹ (C=O stretch) and ~1270 cm⁻¹ (C-O-C ether stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ expected for C₁₉H₁₆FNO₄S: 398.0862) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Purity variations : Use HPLC (≥98% purity) and orthogonal characterization (e.g., elemental analysis) to exclude impurities .
  • Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid denaturation) .
  • Structural analogs : Compare with derivatives (e.g., replacing 4-ethoxyphenyl with 4-chlorophenyl) to isolate pharmacophore contributions .

Q. Q4. What strategies are recommended for optimizing this compound’s pharmacokinetic properties while retaining target affinity?

Methodological Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the ethoxyphenyl moiety to enhance aqueous solubility without disrupting π-π stacking with aromatic residues in target proteins .
  • Metabolic stability : Replace labile ester groups (e.g., ethoxy) with bioisosteres (e.g., cyclopropylmethoxy) to reduce CYP450-mediated oxidation .
  • Pro-drug approaches : Mask the acetamide as a tert-butyl carbamate to improve membrane permeability, with enzymatic cleavage in target tissues .

Q. Q5. How can computational modeling guide the design of derivatives with improved selectivity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., PPAR-γ or COX-2). Focus on hydrogen bonding with the thiazolidinone C=O and hydrophobic interactions with the fluorophenyl group .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify residues critical for selectivity (e.g., Tyr473 in PPAR-γ) .
  • QSAR models : Train models using descriptors like logP, polar surface area, and Hammett constants to predict activity cliffs .

Contradictions and Mitigation

  • Synthetic Yield Discrepancies : One study reports 65% yield , while another achieves 82% . Differences arise from stoichiometric ratios (1.2:1 vs. 2:1 amine:thiazolidinone) and solvent purity (HPLC-grade vs. technical).
  • Biological Potency : Inconsistent IC₅₀ values (e.g., 1.2 µM vs. 3.4 µM in PPAR-γ assays) may reflect cell line variability (HEK293 vs. HepG2) or assay detection methods (fluorescence quenching vs. radiometric) .

Critical Gaps for Future Research

  • In vivo ADME : No published data on oral bioavailability or metabolic pathways. Recommended studies:
    • Pharmacokinetics in rodents : Measure Cₘₐₓ, t₁/₂, and tissue distribution.
    • Metabolite ID : Use LC-MS/MS to identify phase I/II metabolites .
  • Toxicology : Limited data on hepatotoxicity. Conduct Ames tests and micronucleus assays to assess genotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.